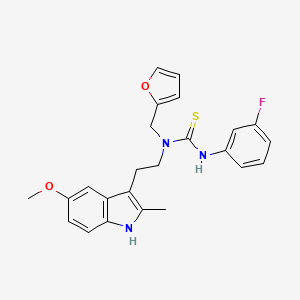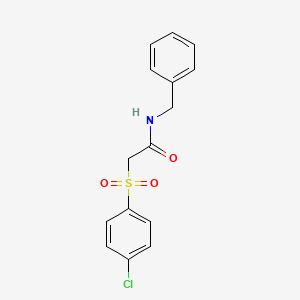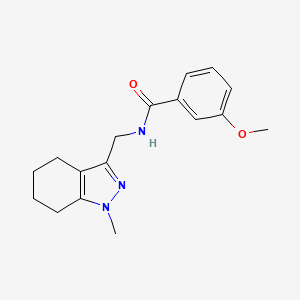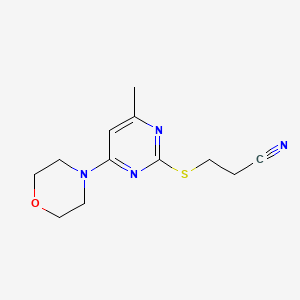
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which are related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often used in the synthesis of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can be complex. The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile and its derivatives are utilized in the synthesis of various compounds. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor-alpha and nitric oxide, are synthesized through a rapid and green method from commercially available precursors, including a compound structurally similar to this compound (H. Lei et al., 2017).
- This chemical is also involved in Knoevenagel condensation reactions, which are catalyzed by novel N-methyl morpholine-based ionic liquids. This process is significant for synthesizing various aldehydes or aliphatic ketones, indicating the compound's role in complex organic syntheses (Hao Xu et al., 2017).
Pharmacological Applications
- The compound is part of the synthesis pathway of GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in cancer development pathways. Its role in these studies suggests its relevance in developing cancer therapeutics (L. Salphati et al., 2012).
- In the field of medicinal chemistry, this compound is a crucial intermediate for synthesizing PI3K and PIKK inhibitors. Its unique structural features, such as the morpholine group, are key in achieving selectivity and potency in these inhibitors (H. Hobbs et al., 2019).
Antimicrobial Research
- Derivatives of this compound have been synthesized and assessed for antimicrobial activity. These studies show promising results against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi, indicating the compound's potential in developing new antimicrobial agents (N. Desai et al., 2017).
Orientations Futures
Pyrimidine derivatives have been shown to possess a diverse range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Therefore, the future research directions could involve further exploration of these properties in “3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile” and similar compounds.
Propriétés
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-9-11(16-4-6-17-7-5-16)15-12(14-10)18-8-2-3-13/h9H,2,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIMCKAFUPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
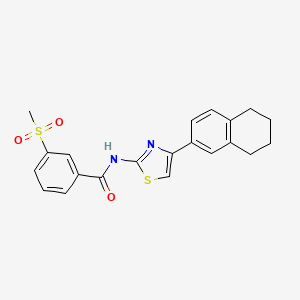
![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)

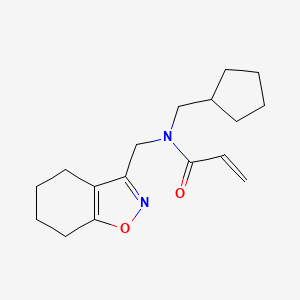

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)
![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)
